molecular formula C9H8ClNO3 B587144 2-Chloro Hippuric Acid-d3 CAS No. 1794816-82-2

2-Chloro Hippuric Acid-d3

Cat. No.: B587144
CAS No.: 1794816-82-2
M. Wt: 216.635
InChI Key: GVHWTQYNZUNGIA-JXIVCAPZSA-N
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Description

2-Chloro Hippuric Acid-d3 is a deuterium-labeled analogue of 2-Chloro Hippuric Acid, which is a metabolite of Isoprophenamine and Ticlopidine. The compound has the molecular formula C9H5D3ClNO3 and a molecular weight of 216.64. It is used in various scientific research applications, particularly in metabolic studies and environmental analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro Hippuric Acid-d3 typically involves the reaction of glycine with 2-chlorobenzoyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) or methanol. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction parameters to ensure high yield and purity. The use of automated systems and reactors helps in scaling up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro Hippuric Acid-d3 undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in an organic solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include various substituted hippuric acids and their derivatives, which can be further used in different applications.

Scientific Research Applications

2-Chloro Hippuric Acid-d3 is widely used in scientific research, including:

    Metabolic Studies: As a stable isotope-labeled compound, it helps in studying metabolic pathways in vivo.

    Environmental Analysis: Used as a standard for detecting environmental pollutants in air, water, soil, and food.

    Clinical Diagnostics: Employed in imaging, diagnosis, and newborn screening.

    Organic Chemistry: Utilized as a chemical reference for identification, qualitative, and quantitative analysis.

Mechanism of Action

The mechanism of action of 2-Chloro Hippuric Acid-d3 involves its role as a metabolite in various biochemical pathways. It is conjugated with glycine to form hippuric acid, which is then excreted in the urine . This process helps in the detoxification of benzoic acid and other aromatic compounds . The compound also acts as a biomarker for toluene exposure, as it is formed through the biotransformation of toluene by the enzyme CYP450 .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro Hippuric Acid: The non-deuterated analogue with similar properties and applications.

    Hippuric Acid: A simpler analogue without the chlorine atom, used in similar metabolic and environmental studies.

    N-Benzoylglycine: Another analogue used in metabolic studies and as a chemical reference.

Uniqueness

2-Chloro Hippuric Acid-d3 is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies where stable isotope labeling is required. This labeling allows for more precise tracking and analysis of metabolic pathways compared to its non-deuterated counterparts.

Properties

IUPAC Name

2-[(2-chloro-6-deuteriobenzoyl)amino]-2,2-dideuterioacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13)/i3D,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHWTQYNZUNGIA-JXIVCAPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=CC=C1)Cl)C(=O)NC([2H])([2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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